1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
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Overview
Description
1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a synthetic organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves the reaction of 4-fluoroaniline with a thiourea derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled conditions. The process would include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the thiourea group to a sulfonyl group.
Reduction: The compound could be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
Uniqueness
1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its efficacy in biological systems.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBLEVQRZNEENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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